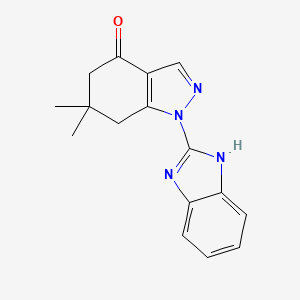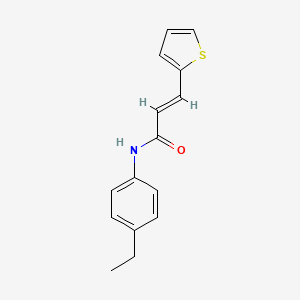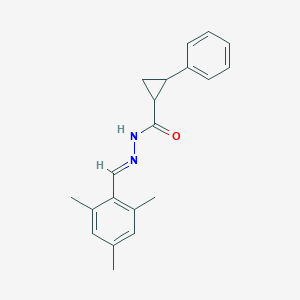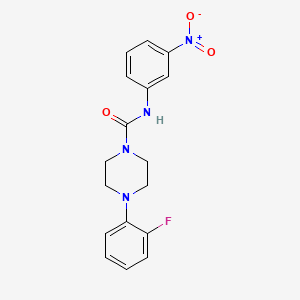
N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide, also known as LY2334737, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide is a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 is involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of GSK-3 by N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide leads to the reduction of tau phosphorylation, which in turn reduces the formation of neurofibrillary tangles and improves cognitive function. In addition, inhibition of GSK-3 by N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide has been shown to have mood-stabilizing effects in animal models of bipolar disorder. The compound also induces apoptosis in cancer cells by inhibiting the Wnt/β-catenin signaling pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide have been extensively studied. The compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In addition, N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide has been shown to have mood-stabilizing effects in animal models of bipolar disorder. The compound also induces apoptosis in cancer cells by inhibiting the Wnt/β-catenin signaling pathway. However, the compound has not been extensively studied in humans, and its long-term safety and efficacy are still unknown.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. In addition, the compound has been shown to have neuroprotective effects, mood-stabilizing effects, and anticancer effects, which make it a promising therapeutic agent. However, the compound has several limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are still unknown. In addition, the compound has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the study of N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide. One direction is to investigate the long-term safety and efficacy of the compound in humans. Another direction is to study the potential therapeutic applications of the compound in other diseases, such as Parkinson's disease and schizophrenia. Furthermore, the development of more potent and selective inhibitors of GSK-3 could lead to the discovery of new therapeutic agents for various diseases. Finally, the identification of new targets for N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide could lead to the discovery of new cellular processes that are regulated by GSK-3.
Méthodes De Synthèse
The synthesis of N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide involves a multi-step process. The starting material for the synthesis is 5-methyl-3-isoxazolecarboxylic acid, which is reacted with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The resulting amide is then treated with hydroxylamine hydrochloride to form the isoxazole ring. Finally, the product is purified by column chromatography to obtain N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to have neuroprotective effects by inhibiting GSK-3, which is involved in the pathogenesis of Alzheimer's disease. In addition, N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide has been shown to have mood-stabilizing effects in animal models of bipolar disorder. Furthermore, the compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-9-7-13(17-19-9)15-14(18)11-8-12(20-16-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWIHADXROKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)

![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)

![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)
